6-{[(4-bromophenyl)sulfanyl]methyl}-2-[(4-methoxybenzyl)sulfanyl]-N-methyl-4-pyrimidinamine
Description
Propriétés
IUPAC Name |
6-[(4-bromophenyl)sulfanylmethyl]-2-[(4-methoxyphenyl)methylsulfanyl]-N-methylpyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20BrN3OS2/c1-22-19-11-16(13-26-18-9-5-15(21)6-10-18)23-20(24-19)27-12-14-3-7-17(25-2)8-4-14/h3-11H,12-13H2,1-2H3,(H,22,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFNIQIXSUIKVHL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=NC(=NC(=C1)CSC2=CC=C(C=C2)Br)SCC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20BrN3OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
462.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Table 1: Structural and Physicochemical Comparison
Key Structural Differences and Implications
Sulfanyl vs. Thiadiazole-containing sulfanyl groups (e.g., ) introduce aromatic heterocycles, which may enhance π-π stacking interactions in biological targets.
Aromatic Substituents :
- The 4-methoxybenzyl group in the target compound contrasts with the pyridinyl group in . Methoxybenzyl provides electron-donating effects, whereas pyridinyl offers coordination sites for metal ions or hydrogen bonding.
- Bromophenyl groups are common across all compounds (), suggesting a role in steric bulk or halogen bonding.
Molecular Weight and Solubility :
- The target compound’s estimated molecular weight (~480–500) exceeds that of (354.22) but is comparable to (477.4). Higher molecular weight may reduce solubility, necessitating formulation adjustments for pharmacological use.
Crystallographic Data :
Functional Group Analysis
- Methoxy vs. Nitro Groups : Methoxy (electron-donating) in the target compound vs. nitro (electron-withdrawing) in could influence electronic distribution and reactivity in substitution reactions.
Q & A
Q. How can reaction kinetics and transition-state analogs inform the design of more efficient catalytic systems?
- Methodological Answer : Stopped-flow UV-Vis spectroscopy monitors real-time reaction progress. Eyring plots (ln(k) vs. 1/T) determine activation parameters (ΔH‡, ΔS‡). Transition-state analogs (e.g., tetrahedral intermediates for SN2 reactions) guide catalyst design (e.g., thiourea organocatalysts) to lower energy barriers .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
